molecular formula C22H23N3O2S2 B2941312 2-((3-(2-methylallyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide CAS No. 701224-33-1

2-((3-(2-methylallyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide

Cat. No.: B2941312
CAS No.: 701224-33-1
M. Wt: 425.57
InChI Key: YBMUURORTLUBLN-UHFFFAOYSA-N
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Description

The compound 2-((3-(2-methylallyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide belongs to a class of thieno[2,3-d]pyrimidine derivatives, which are characterized by a fused tricyclic core comprising a cyclopentane ring, a thiophene moiety, and a pyrimidine ring. This scaffold is substituted at the 3-position with a 2-methylallyl group and at the 2-position with a thioacetamide linker bearing an o-tolyl (2-methylphenyl) substituent .

Properties

IUPAC Name

N-(2-methylphenyl)-2-[[11-(2-methylprop-2-enyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S2/c1-13(2)11-25-21(27)19-15-8-6-10-17(15)29-20(19)24-22(25)28-12-18(26)23-16-9-5-4-7-14(16)3/h4-5,7,9H,1,6,8,10-12H2,2-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBMUURORTLUBLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2CC(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(2-methylallyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide represents a novel class of thienopyrimidine derivatives with potential biological activities. The structural complexity of this compound suggests a diverse range of interactions with biological systems, which warrants an in-depth investigation into its biological activity.

The molecular formula of the compound is C21H21N3O2S2C_{21}H_{21}N_{3}O_{2}S_{2} with a molecular weight of approximately 411.54 g/mol. The compound features a thieno[2,3-d]pyrimidine framework, which is known for its pharmacological relevance.

Structural Characteristics

PropertyValue
Molecular FormulaC21H21N3O2S2
Molecular Weight411.54 g/mol
IUPAC Name2-[[11-(2-methylprop-2-enyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]-N-(o-tolyl)acetamide
Purity≥95%

Antimicrobial Activity

Research has indicated that derivatives of thieno[2,3-d]pyrimidines exhibit significant antimicrobial properties. A study evaluating various thienopyrimidine compounds demonstrated that those with specific structural modifications showed potent activity against both Gram-positive and Gram-negative bacteria, as well as mycobacterial strains. The minimum inhibitory concentration (MIC) values were determined for several derivatives, revealing that compounds with a thienopyrimidinone core and specific side chains had enhanced antimicrobial efficacy .

Anticancer Potential

Preliminary studies have suggested that the compound may possess anticancer properties. In vitro assays using human cancer cell lines (e.g., MCF-7 for breast cancer and HCT-116 for colorectal cancer) showed promising antiproliferative effects. The IC50 values were recorded, indicating the concentration required to inhibit cell growth by 50%. For instance:

Cell LineIC50 (µM)
MCF-734.81 ± 4.5
HCT-11649.25 ± 1.08

These results suggest that the compound could be a candidate for further development in cancer therapeutics .

The mechanism by which this compound exerts its biological effects may involve interaction with specific cellular pathways or targets. Structure-activity relationship (SAR) studies have indicated that modifications to the thieno[2,3-d]pyrimidine core can significantly influence biological activity, potentially through mechanisms such as enzyme inhibition or receptor modulation .

Case Study 1: Antimicrobial Efficacy

In a controlled study involving various bacterial strains including Escherichia coli and Staphylococcus aureus, the compound was tested alongside established antibiotics. Results indicated that certain derivatives exhibited comparable or superior antimicrobial activity compared to standard treatments, suggesting a potential role in developing new antimicrobial agents .

Case Study 2: Cancer Cell Line Testing

A series of experiments conducted on different cancer cell lines demonstrated that the compound inhibited cell proliferation effectively. Notably, it was observed that the presence of specific substituents on the thieno[2,3-d]pyrimidine ring enhanced cytotoxicity while maintaining selectivity towards cancer cells over normal cells .

Comparison with Similar Compounds

Key Observations :

Representative Data :

Compound Type Alkylating Agent Base/Catalyst Solvent Yield (%) Reference
Target Compound (Analog) 2-chloro-N-(o-tolyl)acetamide Sodium acetate Ethanol ~85*
2-chloro-N-(2-isopropylphenyl)acetamide Fused NaOAc Ethanol 85
(Compound 15) Ethyl chloroacetate K2CO3 Ethanol 88
(Compound 4a) Thiouracil derivatives Triethylamine Acetonitrile 90.2

*Inferred from analogous procedures in and .

Key Observations :

  • High yields (85–90%) are achieved via nucleophilic substitution under reflux conditions using bases like NaOAc or K2CO3.
  • The o-tolyl acetamide moiety in the target compound likely follows similar alkylation pathways as in and .

Physicochemical Properties and Spectral Characterization

Melting Points and Spectral Data :

Compound m.p. (°C) IR (C=O, cm<sup>-1</sup>) <sup>1</sup>H NMR (δ, ppm) Reference
Target Compound (Analog) 213–215* 1679 (amide), 1733 (ester) SCH2: 4.10; Ar-H: 7.51–7.69
(Compound 5.10) >258 1679 (amide) SCH2: 4.10; CH3: 2.22
(Compound 24) 197–198 N/A CH3: 2.03; NH: 9.78

*Data from structurally similar ester derivatives ().

Key Observations :

  • The target compound’s o-tolyl group would likely produce distinct <sup>1</sup>H NMR signals (e.g., methyl at δ ~2.2 and aromatic protons at δ ~7.0–7.5) .
  • IR spectra consistently show strong C=O stretches (1679–1733 cm<sup>-1</sup>) for the amide/ester functionalities .

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